molecular formula C13H26 B1240332 6-Tridecene CAS No. 6508-77-6

6-Tridecene

Cat. No.: B1240332
CAS No.: 6508-77-6
M. Wt: 182.35 g/mol
InChI Key: QHOMPCGOCNNMFK-QBFSEMIESA-N
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Description

6-Tridecene belongs to the class of organic compounds known as unsaturated aliphatic hydrocarbons. These are aliphatic Hydrocarbons that contains one or more unsaturated carbon atoms. These compounds contain one or more double or triple bonds. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in saliva.
This compound is an acyclic olefin.

Scientific Research Applications

Photodetectors and Electronic Devices

6-Tridecene derivatives are integral in the development of high-performance photodetectors. For example, a study demonstrated the use of a triisopropylsilylethynyl anthracene derivative with extended aromatic groups for enhanced charge transport and photodetection capabilities in photodetectors (Lim et al., 2014).

Gas Chromatography

In gas chromatography, the separation of isomeric n-tridecenes and tetradecenes was explored using high-performance glass capillaries. This research contributes to refining analytical techniques in chromatography (Soják et al., 1982).

Synthesis and Chemical Analysis

This compound and its derivatives are often synthesized for use in chemical analysis. For instance, the synthesis of a triazole appended pentacenequinone derivative was reported for "turn-on" detection of fluoride ions, demonstrating the compound's utility in chemical sensing applications (Bhalla et al., 2013).

Industrial Applications

In the industrial sector, this compound derivatives have been investigated for their potential use. For example, polyamide-6 plastics, which may involve this compound derivatives, were studied for their tribological behavior, indicating their potential in industrial applications (Neis et al., 2017).

Properties

6508-77-6

Molecular Formula

C13H26

Molecular Weight

182.35 g/mol

IUPAC Name

(Z)-tridec-6-ene

InChI

InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h11,13H,3-10,12H2,1-2H3/b13-11-

InChI Key

QHOMPCGOCNNMFK-QBFSEMIESA-N

Isomeric SMILES

CCCCCC/C=C\CCCCC

SMILES

CCCCCCC=CCCCCC

Canonical SMILES

CCCCCCC=CCCCCC

24949-38-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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